1-Hydroxy-2-methylpropane-2-sulfonyl fluoride
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Overview
Description
1-Hydroxy-2-methylpropane-2-sulfonyl fluoride is a sulfonyl fluoride compound that has garnered significant attention in various scientific fields. This compound is known for its unique chemical properties and its potential applications in organic synthesis, chemical biology, and medicinal chemistry. The presence of both hydroxyl and sulfonyl fluoride groups in its structure makes it a versatile reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Hydroxy-2-methylpropane-2-sulfonyl fluoride can be synthesized through several methods. One common approach involves the reaction of 2-methylpropane-2-sulfonyl chloride with a fluoride source under controlled conditions. The reaction typically requires the use of a base, such as potassium fluoride, to facilitate the substitution of the chloride group with a fluoride group .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of sulfuryl fluoride gas (SO2F2) as a fluorinating agent. This method is preferred due to its efficiency and scalability. The reaction is carried out in a two-chamber reactor, where sulfuryl fluoride gas is generated in situ and then reacted with the appropriate precursor .
Chemical Reactions Analysis
Types of Reactions: 1-Hydroxy-2-methylpropane-2-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamides or sulfonate esters.
Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes, while reduction reactions can convert the sulfonyl fluoride group to sulfonyl hydrides.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed:
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Ketones and Aldehydes: Formed from the oxidation of the hydroxyl group
Scientific Research Applications
1-Hydroxy-2-methylpropane-2-sulfonyl fluoride has a wide range of applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules due to its ability to undergo various chemical transformations.
Chemical Biology: Employed in the development of chemical probes for studying biological systems.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug discovery.
Materials Science: Utilized in the synthesis of functional materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1-hydroxy-2-methylpropane-2-sulfonyl fluoride involves its reactivity with nucleophiles. The sulfonyl fluoride group is highly electrophilic, allowing it to form covalent bonds with nucleophilic residues in proteins or other biomolecules. This reactivity is exploited in the design of enzyme inhibitors, where the compound can irreversibly inhibit enzyme activity by forming a covalent bond with the active site .
Comparison with Similar Compounds
Sulfonyl Chlorides: Similar to sulfonyl fluorides but less stable and more reactive towards hydrolysis.
Sulfonamides: Formed from the reaction of sulfonyl fluorides with amines, these compounds are more stable and less reactive.
Sulfonate Esters: Formed from the reaction of sulfonyl fluorides with alcohols, these compounds are used in various synthetic applications.
Uniqueness: 1-Hydroxy-2-methylpropane-2-sulfonyl fluoride is unique due to the presence of both hydroxyl and sulfonyl fluoride groups, which allows it to participate in a wide range of chemical reactions. Its stability and reactivity make it a valuable reagent in both academic and industrial research .
Properties
CAS No. |
2059988-64-4 |
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Molecular Formula |
C4H9FO3S |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
1-hydroxy-2-methylpropane-2-sulfonyl fluoride |
InChI |
InChI=1S/C4H9FO3S/c1-4(2,3-6)9(5,7)8/h6H,3H2,1-2H3 |
InChI Key |
SMIVLBWNSWIIOI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CO)S(=O)(=O)F |
Origin of Product |
United States |
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